N-isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-Isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core substituted with phenyl and p-tolyl groups at the 1- and 5-positions, respectively.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-11-9-16(3)10-12-17)24(21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPYKYHAJSCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, characterized by its imidazole core and thioether linkage, exhibits a complex structure that may influence its biological interactions. The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₆N₂S
- CAS Number : 45527327
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
Anticancer Properties
Research indicates that derivatives of imidazole compounds often exhibit anticancer activity. For instance, studies have shown that similar imidazole derivatives can induce apoptosis in cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-isopropyl derivative | MCF7 | 3.79 |
| Pyrazole derivative | A549 | 26 |
| Imidazole derivative | HCT116 | 0.95 |
These findings suggest that N-isopropyl derivatives may also possess significant anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| N-isopropyl derivative | 0.22 - 0.25 | Staphylococcus aureus |
| Pyrazole derivative | < 0.50 | Escherichia coli |
The potential of N-isopropyl derivatives as antimicrobial agents warrants further investigation into their mechanisms of action and effectiveness against resistant strains.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of N-isopropyl derivatives on various cancer cell lines, revealing significant inhibitory effects comparable to established chemotherapeutics. -
Antimicrobial Evaluation :
Another research focused on the antimicrobial properties of similar imidazole compounds, highlighting their ability to inhibit biofilm formation and kill pathogenic bacteria effectively. -
Mechanistic Insights :
Investigations into the mechanism revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Core
The imidazole ring’s substitution pattern critically impacts electronic and steric properties:
- Target Compound : 1-Phenyl-5-(p-tolyl) substitution introduces electron-donating methyl (p-tolyl) and aromatic (phenyl) groups, likely enhancing π-π stacking and hydrophobic interactions.
- Compound 21 () : Features a 4-(4-bromophenyl)-imidazole, where bromine’s electron-withdrawing effect may alter binding affinity compared to the target’s p-tolyl group. This compound was synthesized in 96% yield via a thiol-alkylation reaction, indicating robust synthetic accessibility .
- Compound 26 () : Contains a simpler 4-phenyl-imidazole, lacking the p-tolyl group, which may reduce steric bulk and lipophilicity. Its synthesis employed HATU/DIPEA coupling in EtOAc, a method applicable to the target compound .
Table 1: Imidazole Substituent Comparison
Acetamide Side Chain Modifications
The N-substituent on the acetamide group influences solubility and target engagement:
- Compound 21 () : N-(Benzofuran-5-yl) introduces a fused aromatic system, which may enhance rigidity and planar stacking but reduce solubility .
- Compound 9d () : N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl] incorporates a thiazole ring, adding hydrogen-bonding capabilities and heteroaromatic diversity .
Table 2: Acetamide Substituent Comparison
Thioether Linkage and Heterocyclic Diversity
The thioether bridge (-S-) connects the acetamide to the imidazole, offering stability and conformational flexibility:
- Target Compound : Thioether linkage may resist enzymatic cleavage compared to oxygen or amine analogs.
- Compound 9 Series () : Replace thioether with triazole-thiazole systems, introducing additional hydrogen-bonding sites and rigidity, as seen in molecular docking studies .
- Fluorinated Analogs () : Perfluoroalkylthio derivatives (e.g., 2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamides) exhibit extreme hydrophobicity, contrasting with the target’s aromatic substituents .
Research Implications and Limitations
While the evidence provides structural and synthetic insights, direct biological data for the target compound are absent. Comparative studies on enzyme inhibition (e.g., IMPDH), solubility, and bioavailability are needed. The p-tolyl and isopropyl groups in the target compound suggest improved target binding over simpler analogs, but experimental validation is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
